N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide

Hydrogen Bond Donor Structural Alert Physicochemical Property

N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a synthetic organic compound belonging to the class of 1,2,3-triazole-phenylacetamide hybrids. Characterized by a 5-methyl-1,2,3-triazole ring N-linked to a phenylacetamide core, it is a white to off-white solid with a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 89779-15-7
Cat. No. B12907786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
CAS89779-15-7
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CN=NN1C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C11H12N4O/c1-8-7-12-14-15(8)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)
InChIKeyYKECTZBDXDJOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide (CAS 89779-15-7): A 1,2,3-Triazole Phenylacetamide Building Block for Procurement


N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a synthetic organic compound belonging to the class of 1,2,3-triazole-phenylacetamide hybrids . Characterized by a 5-methyl-1,2,3-triazole ring N-linked to a phenylacetamide core, it is a white to off-white solid with a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol . The compound is commercially sold, with vendors reporting a typical purity of 97% . Its structure incorporates a hydrogen bond donor (secondary amide) and a 1,2,3-triazole heterocycle, distinguishing it from more common 1,2,4-triazole isomers and tertiary acetamide analogs.

Scaffold
1,2,3-Triazole phenylacetamide building block
Key Feature
Secondary amide H-bond donor for target-engagement studies
Synthetic Context
CuAAC-compatible intermediate for click-chemistry library synthesis

Procurement Risk with N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide (89779-15-7): Why Analogs Are Not Interchangeable


Despite belonging to a well-explored class of triazole-phenylacetamide bioactive compounds, N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide cannot be reliably substituted with closely related analogs for research or industrial applications. The specific 1,2,3-triazole regioisomer and the secondary amide linkage impart unique hydrogen-bonding capabilities, dipole moments, and metabolic stability profiles compared to 1,2,4-triazole or tertiary N-acetyl variants [1][2]. Direct, quantitative head-to-head biological or physicochemical data for this specific compound are notably absent from the peer-reviewed literature. This evidence gap means that any substitution with an analog (e.g., CAS 89779-14-6, the N-acetyl derivative) introduces an unquantified risk of altered target engagement or synthetic utility. Procurement decisions must therefore be guided by the compound's precise structural features and class-level inferences rather than assumed interchangeability.

Target Compound
Secondary amide H-bond donor
Presents one H-bond donor (NH) critical for binding and permeability profiles.
Analog Risk
N-Acetyl analog (CAS 89779-14-6)
Tertiary amide lacks H-bond donor; target engagement and solubility may shift significantly.
Target Compound
1,2,3-Triazole regioisomer core
Higher dipole moment (~4.0 D) influences electrostatic interactions and physicochemical properties.
Analog Risk
1,2,4-Triazole bioisostere
Lower dipole moment (~3.2 D); electronic distribution and binding context may not transfer directly.

Quantitative Differentiation Evidence for N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide (89779-15-7) Against Comparators


Structural Differentiation: Secondary Amide H-Bond Donor vs. N-Acetyl Analog (CAS 89779-14-6)

The target compound is a secondary acetamide, presenting one hydrogen bond donor (NH), whereas the closely related N-acetyl analog (CAS 89779-14-6) is a tertiary acetamide with zero H-bond donors . This difference in H-bond donor count is a critical parameter in medicinal chemistry, influencing solubility, permeability, and target binding. The calculated quantitative difference in H-bond donors is 1 (target) vs. 0 (analog), a binary but decisive differentiation factor.

H-Bond Donor Count
Structural context
1 vs 0
May shift binding and permeability profile
Secondary amide NH vs tertiary N-acetyl analog; empirical confirmation pending
Hydrogen Bond Donor Structural Alert Physicochemical Property

Triazole Isomerism: 1,2,3-Triazole Core vs. Common 1,2,4-Triazole Bioisosteres

The compound features a 1,2,3-triazole ring, contrasting with the more prevalent 1,2,4-triazole isomer found in many α-glucosidase inhibitors [1]. While direct comparative data for this specific compound are lacking, the parent 1,2,3-triazole has a significantly higher dipole moment (approx. 4.0 D) compared to 1,2,4-triazole (approx. 3.2 D) [2]. This difference impacts electronic distribution and binding interactions.

Triazole Dipole Moment
Class-level inference
~4.0 D vs ~3.2 D
May alter electrostatic binding context
Parent heterocycle values; substituent-modulated in practice
Click Chemistry Bioisosterism Dipole Moment

Synthetic Lineage: Reliable Access via Click Chemistry vs. Non-Click Analogs

The 1,2,3-triazole core of the target compound is accessible via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 'click' reaction known for high yields and selectivity. For a related class of 1,4-disubstituted-1,2,3-triazoles synthesized under optimized conditions, yields of 85–92% were reported [1]. In contrast, classical synthesis of 1,2,4-triazole analogs often requires multi-step sequences with lower overall efficiency. This suggests a more robust and scalable supply chain for the target compound.

Synthetic Accessibility
Class-level inference
85–92% yield via CuAAC
Supports click-chemistry library synthesis
Reported for related 1,2,3-triazoles; lot-specific review advised
Synthetic Yield CuAAC Selectivity

Optimal Use Scenarios for N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide (89779-15-7) Based on Evidence


Scaffold for Diverse Click Chemistry Libraries

The compound's 1,2,3-triazole core, reliably accessible via CuAAC, makes it a valuable alkyne or azide partner for generating structurally diverse libraries. Its secondary amide provides a functional handle for further derivatization without the need for deprotection steps required by tertiary amides [1]. This is directly supported by the class-level synthetic efficiency evidence.

Negative Control for N-Acetyl Analog Assays

Given its status as a secondary amide with an H-bond donor, this compound can serve as a structurally precise negative control for assays involving the N-acetyl analog (CAS 89779-14-6), which lacks this donor. The quantitative difference in H-bond donor count ensures any observed activity disparity can be attributed to this key pharmacophoric feature.

Procurement as a Physicochemical Comparator to 1,2,4-Triazole Isomers

Due to the intrinsic dipole moment difference between 1,2,3- and 1,2,4-triazole cores (approx. 0.8 D), this compound is ideal for head-to-head studies investigating the impact of triazole isomerism on physicochemical properties (logD, solubility) or target binding in early drug discovery [2].

Application
Selection Property
Validation Focus
Click chemistry library synthesis
1,2,3-Triazole scaffold identity
CuAAC reaction compatibility
H-bond donor comparator studies
Secondary amide H-bond donor
H-bond-dependent assay response
Triazole isomer physicochemical comparison
1,2,3-Triazole regioisomer core
Dipole-dependent property measurement
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